REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.[CH3:13][O:14][C:15]([C:17]1[S:18][CH:19]=[CH:20][C:21]=1[NH2:22])=[O:16]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([NH:22][C:21]2[CH:20]=[CH:19][S:18][C:17]=2[C:15]([O:14][CH3:13])=[O:16])=[O:12])=[CH:7][CH:8]=1
|
Name
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|
Quantity
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6.65 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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6.3 g
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Type
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reactant
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Smiles
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COC(=O)C=1SC=CC1N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COC1=CC=C(C=C1)CC(=O)NC1=C(SC=C1)C(=O)OC
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Name
|
|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 60% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |